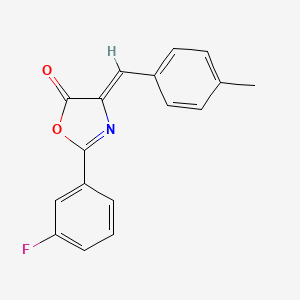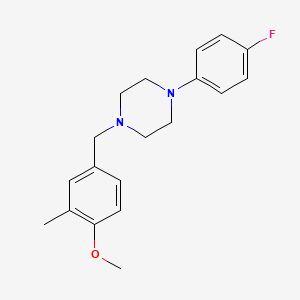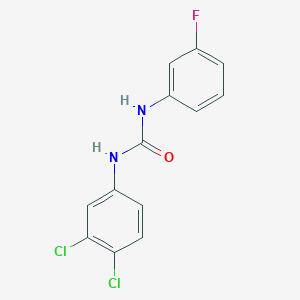![molecular formula C13H17N3O3S B5676877 (3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid](/img/structure/B5676877.png)
(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving pyrrolidine and thiazole units typically employs multi-step reactions, starting from simpler precursors. For instance, a one-pot condensation approach can be employed to form bicyclic systems involving pyrrolidine units, utilizing 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, followed by interaction with benzamidoximes (Kharchenko, Detistov, & Orlov, 2008). This methodology highlights the potential for synthesizing the target compound through strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray crystallography. For example, the structural determination of similar compounds showcases the effectiveness of these techniques in confirming the presence of pyrrolidine and thiazole units within complex molecules (Györgydeák et al., 1994).
Chemical Reactions and Properties
The reactivity of the core structure towards further functionalization is notable. Compounds containing pyrrolidine and thiazole rings can participate in diverse chemical reactions, allowing for the introduction of additional functional groups or the formation of new bonds. Such reactivity can be exploited to synthesize derivatives with varied properties (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties of molecules incorporating pyrrolidine and thiazole units, such as solubility, melting points, and crystal structures, are influenced by their specific molecular configurations. X-ray crystallography, in particular, provides valuable insights into the arrangement of atoms within the crystal lattice, facilitating a deeper understanding of the compound's physical characteristics (Zhou et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure. The presence of cyclopropyl, pyrrolidine, and thiazole units contributes to the compound's unique chemical behavior, allowing for selective interactions with various reagents and participation in specific chemical transformations (Dyachenko et al., 2019).
Propiedades
IUPAC Name |
(3S,4S)-4-cyclopropyl-1-[2-(methylamino)-1,3-thiazole-4-carbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-13-15-10(6-20-13)11(17)16-4-8(7-2-3-7)9(5-16)12(18)19/h6-9H,2-5H2,1H3,(H,14,15)(H,18,19)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNUKXPQMQJPD-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)N2CC(C(C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=CS1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-cyclopropyl-1-[2-(methylamino)-1,3-thiazole-4-carbonyl]pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide](/img/structure/B5676811.png)
![(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
![8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676820.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676827.png)
![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5676842.png)


![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)
![N-cyclopropyl-3-{5-[(5-methyl-3-thienyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5676875.png)
![5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5676884.png)